Chlorindanol

Catalog No.
S523497
CAS No.
145-94-8
M.F
C9H9ClO
M. Wt
168.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorindanol

CAS Number

145-94-8

Product Name

Chlorindanol

IUPAC Name

7-chloro-2,3-dihydro-1H-inden-4-ol

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

InChI

InChI=1S/C9H9ClO/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5,11H,1-3H2

InChI Key

ATAJVFBUUIBIEO-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2C1)Cl)O

Solubility

Soluble in DMSO

Synonyms

Chlorindanol; Lanesta

Canonical SMILES

C1CC2=C(C=CC(=C2C1)Cl)O

Description

The exact mass of the compound Chlorindanol is 168.0342 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158565. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Vegetative bacteria The Biological Properties of Chlorindanol, A New Antiseptic Agent - ResearchGate:
  • Trichophyton species (fungus) The Biological Properties of Chlorindanol, A New Antiseptic Agent - ResearchGate:
  • Candida albicans (fungus) The Biological Properties of Chlorindanol, A New Antiseptic Agent - ResearchGate:
  • Entamoeba histolytica (parasite) The Biological Properties of Chlorindanol, A New Antiseptic Agent - ResearchGate:

Chlorindanol, also known as 7-chloro-4-indanol, is an organic compound with the molecular formula C₉H₉ClO. It features a chlorinated indanol structure, characterized by a chlorine atom attached to the seventh carbon of the indanol ring. This compound is recognized for its antiseptic properties and potential applications in medicinal chemistry.

Chlorindanol's spermicidal activity is thought to be due to its disruption of sperm cell membranes. The exact mechanism remains unclear, but the interaction of the molecule's functional groups with membrane components is a possibility []. Its antiseptic properties might also involve membrane disruption of bacteria and other microbes.

  • Oxidation: Chlorindanol can be oxidized to form various derivatives, including corresponding ketones or aldehydes depending on the reaction conditions and reagents used.
  • Substitution Reactions: The chlorine atom in chlorindanol can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups .
  • Reduction: It can also be reduced to yield diols or other alcohol derivatives.

Chlorindanol exhibits notable biological activities, primarily as an antiseptic agent. Studies have shown that it possesses antimicrobial properties, making it effective against various pathogens. Its mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic functions . Additionally, it has been investigated for its potential use in contraceptive formulations due to its spermicidal activity .

Chlorindanol can be synthesized through several methods:

  • Direct Chlorination: The chlorination of indanol in the presence of a chlorinating agent allows for the introduction of the chlorine atom at the desired position.
  • Reduction of Chlorindanic Acid: Chlorindanic acid can be reduced to produce chlorindanol, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Cyclization Reactions: Starting from appropriate aromatic precursors, cyclization reactions can lead to the formation of chlorindanol through various synthetic pathways .

Chlorindanol finds applications in various fields:

  • Pharmaceuticals: Due to its antiseptic properties, it is used in formulations aimed at treating infections.
  • Research: Chlorindanol serves as a model compound in studies investigating the biological effects of chlorinated phenolic compounds.
  • Cosmetics: It is included in some cosmetic formulations for its antimicrobial properties, helping to preserve product integrity and safety.

Research into the interaction studies of chlorindanol has revealed its effects on biological systems. For instance, studies have indicated that chlorindanol may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy. Furthermore, its interactions with cellular membranes suggest implications for drug delivery systems and formulation stability .

Chlorindanol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Characteristics
IndanolHydroxyphenyl compoundBasic structure without chlorine
Chlorindanic AcidChlorinated acidContains a carboxylic group
PhenolAromatic alcoholLacks chlorine; broader antimicrobial use
Benzyl AlcoholAromatic alcoholCommon solvent; less potent antiseptic

Chlorindanol's unique feature lies in its specific chlorine substitution on the indanol framework, enhancing its biological activity compared to non-chlorinated analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

NEEDLES FROM PETROLEUM ETHER

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

168.0341926 g/mol

Monoisotopic Mass

168.0341926 g/mol

Heavy Atom Count

11

Appearance

Solid powder

Melting Point

91-93 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7902N03BH0

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

CHLORINDANOL PLUS LAURETH 9, IN VITRO, CAUSES IMMOBILIZATION WITHIN 20 SECONDS OF SPERMATOZOA FROM MAN.
4-CHLORO-7-HYDROXYINDAN CHLORINDANOL 1:2000 & 1:4000 DILUTIONS DESTROYED TRICHOMONAS VAGINALIS WITHIN 5 MIN. CHLORINDANOL CAN BE CONSIDERED AN ANTISEPTIC.
SPERMICIDE

Pictograms

Irritant

Irritant

Other CAS

145-94-8

Wikipedia

Chlorindanol

Methods of Manufacturing

BUCK ET AL, J AM CHEM SOC 79, 3559 (1957); BUCK, US PATENT 2,990,324 (1961 TO ESTA MED LABS).

Dates

Last modified: 08-15-2023
1: BAILEY JH, COULSTON F, BERBERIAN DA. The biological properties of chlorindanol, a new antiseptic agent. J Am Pharm Assoc Am Pharm Assoc. 1959 Apr;48(4):212-6. PubMed PMID: 13641056.
2: Seeliger HP, Matheis H. [Effect of chlorindanol on fungi in vitro]. Arzneimittelforschung. 1970 Apr;20(4):548-53. German. PubMed PMID: 5467821.
3: BERBERIAN DA, GORMAN WG, DROBECK HP, COULSTON F, SLIGHTER RG Jr. TOXICOLOGY AND SPERMICIDAL ACTIVITY OF A NEW CONTRACEPTIVE CREAM CONTAINING CHLORINDANOL AND LAURETH 9. Toxicol Appl Pharmacol. 1965 Mar;7:215-26. PubMed PMID: 14298013.

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